Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate
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Overview
Description
Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate is a chemical compound with a complex structure that includes a morpholine ring, a cyclohexane ring, and ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with morpholine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the amide bond: Cyclohexanecarboxylic acid is reacted with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate amide.
Esterification: The intermediate amide is then reacted with methyl chloroformate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives and carboxylic acids.
Reduction: Formation of cyclohexanol derivatives and primary amines.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexylacetate: Similar structure with an additional methyl group on the cyclohexane ring.
Morpholine derivatives: Compounds containing the morpholine ring with various substituents.
Uniqueness
Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate is unique due to its combination of ester and amide functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 1-(morpholine-4-carbonylamino)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-18-11(16)13(5-3-2-4-6-13)14-12(17)15-7-9-19-10-8-15/h2-10H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQNPRDYNSESJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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